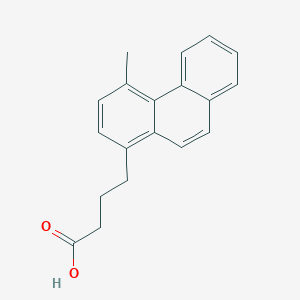
5-Butyl-5-ethyl-2-(4-methoxyphenyl)-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Butyl-5-ethyl-2-(4-methoxyphenyl)-1,3-dioxane is an organic compound belonging to the class of dioxanes. Dioxanes are heterocyclic organic compounds characterized by a six-membered ring containing two oxygen atoms. This particular compound features a butyl and an ethyl group attached to the dioxane ring, along with a methoxyphenyl group, making it a unique and interesting molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-5-ethyl-2-(4-methoxyphenyl)-1,3-dioxane typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the acid-catalyzed cyclization of 4-methoxyphenylacetaldehyde with butyl and ethyl alcohols in the presence of a strong acid like sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the dioxane ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
5-Butyl-5-ethyl-2-(4-methoxyphenyl)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), Nucleophiles (NH₃, OH⁻)
Major Products Formed
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols, Alkanes
Substitution: Halogenated compounds, Amines
Wissenschaftliche Forschungsanwendungen
5-Butyl-5-ethyl-2-(4-methoxyphenyl)-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 5-Butyl-5-ethyl-2-(4-methoxyphenyl)-1,3-dioxane depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance its binding affinity to certain molecular targets, leading to specific biological effects. The dioxane ring structure provides stability and rigidity, contributing to its overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dioxane: A simpler dioxane compound without the butyl, ethyl, or methoxyphenyl groups.
2,5-Dimethyl-2,5-hexanediol: A compound with a similar dioxane ring structure but different substituents.
4-Methoxyphenylacetic acid: Contains the methoxyphenyl group but lacks the dioxane ring.
Uniqueness
5-Butyl-5-ethyl-2-(4-methoxyphenyl)-1,3-dioxane is unique due to its specific combination of substituents, which impart distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
6413-64-5 |
|---|---|
Molekularformel |
C17H26O3 |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
5-butyl-5-ethyl-2-(4-methoxyphenyl)-1,3-dioxane |
InChI |
InChI=1S/C17H26O3/c1-4-6-11-17(5-2)12-19-16(20-13-17)14-7-9-15(18-3)10-8-14/h7-10,16H,4-6,11-13H2,1-3H3 |
InChI-Schlüssel |
LEGVRHIFQSDCDB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1(COC(OC1)C2=CC=C(C=C2)OC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-[4-[(2-chloroethylamino)methyl]phenyl]propanoate](/img/structure/B14736374.png)
![Methyl 3-bromo-2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate](/img/structure/B14736384.png)
![Diethyl [2-(dodecyloxy)ethyl]phosphonate](/img/structure/B14736390.png)
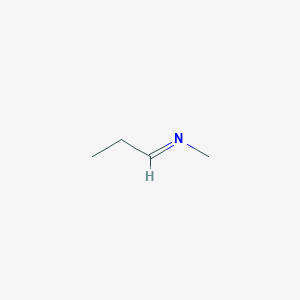

![3-chloro-4-[[2-chloro-4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline](/img/structure/B14736405.png)
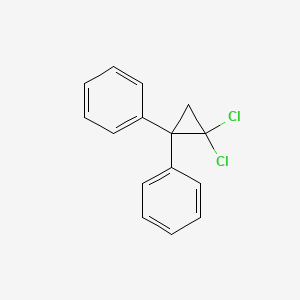



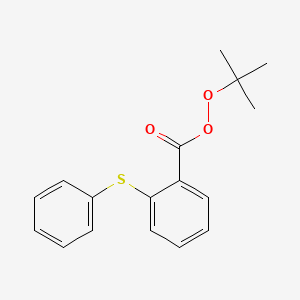
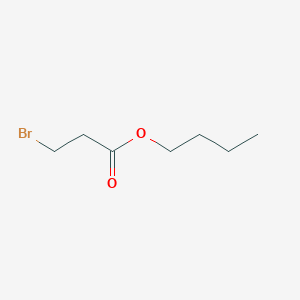
![[4-(2-Hydroxyethoxy)phenyl]arsonic acid](/img/structure/B14736467.png)
